molecular formula C22H24N4O2S3 B15007281 2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-phenylethyl)acetamide]

2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-phenylethyl)acetamide]

Cat. No.: B15007281
M. Wt: 472.7 g/mol
InChI Key: LGDMBQJXRAQGGY-UHFFFAOYSA-N
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Description

2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-phenylethyl)acetamide] is a complex organic compound characterized by the presence of a thiadiazole ring and disulfide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-phenylethyl)acetamide] typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate acetamide precursors. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-phenylethyl)acetamide] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted acetamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-phenylethyl)acetamide] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-phenylethyl)acetamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiadiazole ring and disulfide linkages play a crucial role in its biological activity, potentially disrupting cellular processes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(3,4-difluorophenyl)acetamide]
  • 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(1,3-benzothiazol-2-yl)acetamide]

Uniqueness

Compared to similar compounds, 2,2’-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-phenylethyl)acetamide] is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. Its phenylethyl groups may enhance its interaction with biological targets, making it a promising candidate for further research .

Properties

Molecular Formula

C22H24N4O2S3

Molecular Weight

472.7 g/mol

IUPAC Name

2-[[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C22H24N4O2S3/c27-19(23-13-11-17-7-3-1-4-8-17)15-29-21-25-26-22(31-21)30-16-20(28)24-14-12-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,23,27)(H,24,28)

InChI Key

LGDMBQJXRAQGGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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